molecular formula C19H16N2O5S B2641101 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate CAS No. 877637-22-4

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate

Cat. No.: B2641101
CAS No.: 877637-22-4
M. Wt: 384.41
InChI Key: FYFMJQDSIDUXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate is a derivative of the kojic acid scaffold, structurally characterized by a pyranone core modified with a thiopyrimidine group at the 6-position and a phenoxyacetate ester at the 3-position. ML221 demonstrated IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment assay) in APJ functional assays . The compound of interest replaces the 4-nitrobenzoate group in ML221 with a 2-(4-methylphenoxy)acetate moiety, which may alter its pharmacological and physicochemical properties.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-13-3-5-14(6-4-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-7-2-8-21-19/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFMJQDSIDUXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research efforts.

Structural Characteristics

The molecular formula of the compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 350.40 g/mol. Its structure includes a pyran ring fused with a pyrimidine moiety, which is linked to a sulfur atom, enhancing its potential for diverse biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Antidiabetic activity

These activities are primarily attributed to the compound's ability to interact with various molecular targets, including enzymes and receptors.

The mechanism of action involves the compound's interaction with specific biological pathways. The pyrimidine moiety may interact with nucleic acids, while the pyran ring facilitates binding to proteins involved in cellular signaling and regulation. This interaction can modulate pathways related to cell growth, apoptosis, and metabolic processes.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine and pyran compounds can exhibit significant antimicrobial activity. For instance, studies have indicated that related compounds have Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines. For example, compounds structurally similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran have shown IC50 values less than that of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl ring significantly influence antiproliferative activity.

Antidiabetic Effects

Compounds within this chemical class have also been explored for their antidiabetic properties. Some studies indicate that they may enhance insulin sensitivity or modulate glucose metabolism pathways .

Comparative Analysis of Similar Compounds

A comparative analysis of various related compounds highlights how structural variations influence biological activity:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates the diverse biological profiles resulting from minor structural changes in related compounds.

Synthesis and Production

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran typically involves multi-step organic reactions. Key methods include:

  • Cyclization of appropriate precursors under controlled conditions.
  • Esterification reactions with various aromatic acids to introduce functional groups.

The use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate is common in these synthetic routes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and SAR Trends

The structure-activity relationship (SAR) of kojic acid derivatives highlights critical modifications that influence potency and selectivity:

  • Ester Linkage: ML221’s 4-nitrobenzoate ester is essential for APJ antagonism. Replacement with aliphatic esters (e.g., ethyl or propyl) or sulfonates abolished activity . The target compound substitutes the benzoate with a phenoxyacetate group.
  • Substituents on the Aromatic Ring: Electron-Withdrawing Groups (EWGs): ML221’s 4-nitro group is optimal for potency. Analogs with 4-bromo (IC50 = 1.2 μM) or 4-trifluoromethyl (IC50 = 2.5 μM) retained activity but were less potent . Electron-Donating Groups (EDGs): The 4-methyl group in the target compound’s phenoxyacetate is an EDG. SAR data suggest EDGs like 4-methoxy or unsubstituted phenyl groups reduce potency (e.g., 4-methoxybenzoate analog: IC50 >10 μM) . This implies the target compound may exhibit weaker APJ antagonism compared to ML221.
  • Thiopyrimidine vs. Thiophenol: The thiopyrimidine group in ML221 is critical; replacing it with thiophenols (e.g., 4-chlorothiophenol) retained activity (IC50 <10 μM) but reduced selectivity . The target compound retains the thiopyrimidine, suggesting preserved selectivity over GPCRs like AT1.

Pharmacological Profiling

  • Potency: ML221’s IC50 values (0.70–1.75 μM) are benchmark metrics. Analogs with non-optimal substituents (e.g., 4-methylbenzoate) showed reduced potency, suggesting the target compound’s 4-methylphenoxyacetate may similarly weaken activity .
  • Selectivity: ML221 exhibits >37-fold selectivity over AT1 and minimal off-target activity at κ-opioid (<50% inhibition at 10 μM) and benzodiazepine receptors (<70% inhibition) . The phenoxyacetate modification may alter this profile, though evidence is lacking.

ADME/T Properties

  • Solubility: ML221 has poor aqueous solubility (14 μM at pH 7.4), limiting in vivo utility . The 4-methylphenoxy group in the target compound may further reduce solubility due to increased hydrophobicity.
  • Metabolic Stability: ML221’s ester bond is prone to hydrolysis (4.2% remaining in human liver microsomes at 60 min) . The phenoxyacetate ester in the target compound may exhibit similar instability, necessitating intravenous dosing for in vivo studies.

Data Tables

Table 1: Key SAR Comparisons

Compound Substituent (R) IC50 (APJ, cAMP) Selectivity (vs. AT1) Stability (Human Liver Microsomes)
ML221 4-Nitrobenzoate 0.70 μM >37-fold 4.2% remaining at 60 min
4-Bromobenzoate analog 4-Bromo 1.20 μM >20-fold N/A
4-Trifluoromethyl analog 4-CF3 2.50 μM >15-fold N/A
Target compound 4-Methylphenoxyacetate Predicted >5 μM Unknown Predicted similar to ML221

Table 2: Physicochemical Properties

Property ML221 Target Compound
Molecular Weight 398.37 g/mol 384.41 g/mol
LogP (Predicted) 2.8 3.1
Aqueous Solubility (pH 7.4) 14 μM Predicted <10 μM
Plasma Stability (60 min) 4.9% remaining (mouse) Predicted similar

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : The gold standard for unambiguous structural determination. For pyran derivatives, co-crystallization with heavy atoms (e.g., iodine) enhances diffraction quality .
  • NMR Spectroscopy : Use ¹H-¹H COSY and NOESY to confirm spatial proximity of protons on the pyran ring. The coupling constant (J) between H-5 and H-6 protons (typically ~6 Hz) indicates a chair conformation .

Advanced Consideration : If crystallography is impractical, employ DFT-based computational modeling to predict stable conformers. Compare computed ¹³C NMR chemical shifts with experimental data to validate the proposed structure .

How can computational methods predict the reactivity of the pyrimidin-2-ylsulfanyl moiety in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate transition states for sulfanyl group substitution. Focus on Fukui indices to identify nucleophilic/electrophilic hotspots .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact. For example, DMSO stabilizes thiolate intermediates, accelerating SN2 reactions .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

What experimental strategies address contradictions in spectral data (e.g., unexpected FT-IR carbonyl stretches)?

Q. Basic Research Focus

  • Cross-Validation : Compare FT-IR results with Raman spectroscopy to distinguish between conjugated and non-conjugated C=O groups. A shift from 1720 cm⁻¹ (ester) to 1680 cm⁻¹ (hydrogen-bonded ketone) suggests intermolecular interactions .
  • Variable-Temperature NMR : Heat the sample to 60°C in DMSO-d₆. If peak splitting resolves, the anomaly is due to dynamic rotational isomerism .

Advanced Consideration : Perform solid-state NMR to assess crystal packing effects. For example, hydrogen bonding between the pyran-4-oxo group and pyrimidine sulfur may alter electronic environments .

How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to:
    • Hydrolytic Stress : pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24–72 hours. Monitor via LC-MS for ester hydrolysis (m/z +18 for acetic acid adducts) .
    • Oxidative Stress : 3% H₂O₂ at 25°C. Pyrimidin-2-ylsulfanyl groups may oxidize to sulfoxides (retention time shifts in HPLC) .
  • Mechanistic Insight : Use LC-HRMS/MS to fragment degradation products and propose pathways. For example, β-keto ester cleavage could generate 4-methylphenoxyacetic acid .

What safety protocols are critical when handling this compound, given its structural complexity?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts (e.g., acetic acid) with NaHCO₃ before disposal .

Advanced Consideration : Conduct thermal stability analysis (DSC/TGA) to assess explosion risks. Pyran derivatives with sulfanyl groups may decompose exothermically above 200°C .

How can researchers leverage patents to identify novel derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Patent Mining : Analyze recent patents (e.g., EP 4374877 A2) for structural analogs. Key modifications include:
    • Replacing the 4-methylphenoxy group with trifluoromethylpyridines to enhance metabolic stability .
    • Introducing spirocyclic moieties (e.g., diazaspiro[4.5]decane) to improve target binding .
  • Structure-Activity Relationship (SAR) : Use molecular docking to prioritize derivatives with predicted binding affinities to targets like kinase enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.